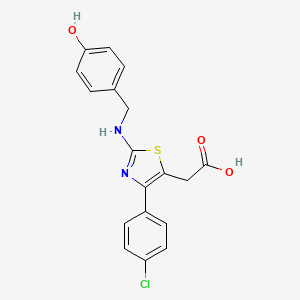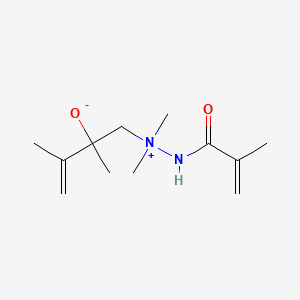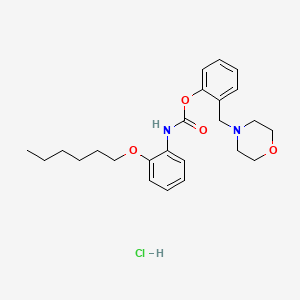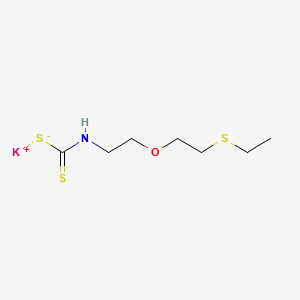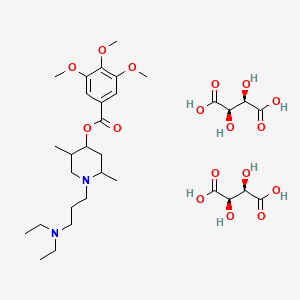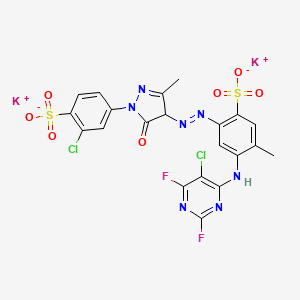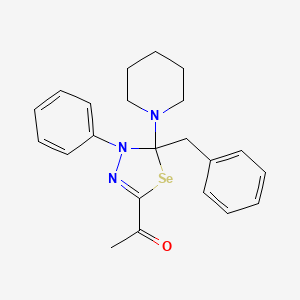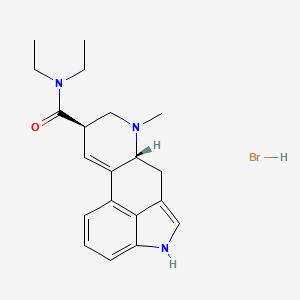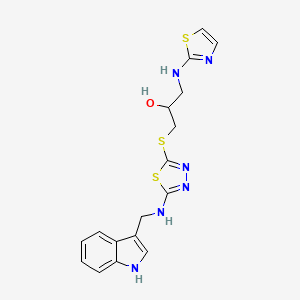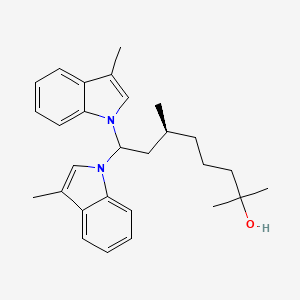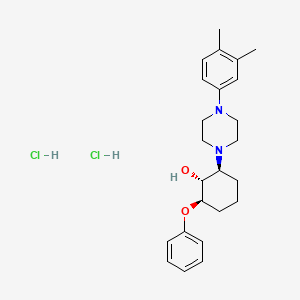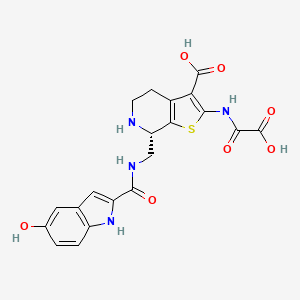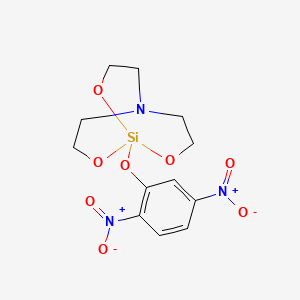
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecane, 1-(2,5-dinitrophenoxy)- is a complex organosilicon compound It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br). This reaction affords the corresponding 1-substituted silatranes XSi(OCH2CH2)3N in good yields . The reaction conditions are generally mild, and the process is efficient, making it suitable for industrial production.
Chemical Reactions Analysis
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dinitrophenoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include mercury (II) salts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent for the synthesis of 1-substituted silatranes.
Industry: The compound’s unique structure and reactivity make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- involves its interaction with molecular targets such as enzymes. As a reversible cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects.
Comparison with Similar Compounds
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- include other silatranes such as:
Phenylsilatrane: Known for its use in organic synthesis.
1-Substituted Silatranes: These compounds have similar structures but different substituents, leading to variations in their reactivity and applications.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- lies in its specific substituent, the dinitrophenoxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
86881-27-8 |
|---|---|
Molecular Formula |
C12H15N3O8Si |
Molecular Weight |
357.35 g/mol |
IUPAC Name |
1-(2,5-dinitrophenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H15N3O8Si/c16-14(17)10-1-2-11(15(18)19)12(9-10)23-24-20-6-3-13(4-7-21-24)5-8-22-24/h1-2,9H,3-8H2 |
InChI Key |
DWHFWWIHSPHMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)OC3=C(C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


